molecular formula C18H22Cl2N2O3 B11501993 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenyl)carbonyl]carbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenyl)carbonyl]carbamate

Cat. No.: B11501993
M. Wt: 385.3 g/mol
InChI Key: RQIOUBLQEXCNDT-HKALDPMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinolizidine core, which is a bicyclic structure, and a carbamate group attached to a dichlorobenzoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE typically involves multiple steps, starting with the preparation of the quinolizidine core. This can be achieved through the hydrogenation of quinolizine derivatives under high pressure and temperature conditions. The subsequent steps involve the introduction of the carbamate group and the dichlorobenzoyl moiety through nucleophilic substitution reactions. Common reagents used in these reactions include isocyanates and dichlorobenzoyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the hydrogenation step. Additionally, automated systems for reagent addition and product isolation can streamline the process.

Chemical Reactions Analysis

Types of Reactions

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinolizidine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

    Substitution: Isocyanates, dichlorobenzoyl chloride, and other nucleophiles.

Major Products

    Oxidation: Quinolizidine N-oxides.

    Reduction: Amines.

    Substitution: Various substituted quinolizidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neuropharmacology and antimicrobial therapy.

Medicine

In medicine, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE is investigated for its therapeutic potential. Its unique structure and reactivity profile make it a promising candidate for the treatment of certain diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to neurotransmitter receptors in the brain, modulating neuronal activity and influencing behavior.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(octahydro-1H-quinolizin-1-yl)methyl]amine
  • (octahydro-1H-quinolizin-1-yl)methylamine dihydrochloride
  • Ethyl [(octahydro-1H-quinolizin-1-yl)methyl]amine

Uniqueness

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE stands out due to its combination of a quinolizidine core and a dichlorobenzoyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22Cl2N2O3

Molecular Weight

385.3 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2,4-dichlorobenzoyl)carbamate

InChI

InChI=1S/C18H22Cl2N2O3/c19-13-6-7-14(15(20)10-13)17(23)21-18(24)25-11-12-4-3-9-22-8-2-1-5-16(12)22/h6-7,10,12,16H,1-5,8-9,11H2,(H,21,23,24)/t12-,16?/m0/s1

InChI Key

RQIOUBLQEXCNDT-HKALDPMFSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.